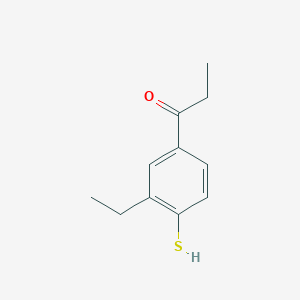

1-(3-Ethyl-4-mercaptophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Ethyl-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(3-Ethyl-4-mercaptophenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylphenol and 4-mercaptophenylpropan-1-one.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethyl-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(3-Ethyl-4-mercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

1-(3-Ethyl-4-mercaptophenyl)propan-1-one can be compared with similar compounds such as:

1-(3-Ethyl-4-hydroxyphenyl)propan-1-one: This compound has a hydroxyl group instead of a mercapto group, leading to different chemical reactivity and applications.

1-(3-Ethyl-4-methylphenyl)propan-1-one: The presence of a methyl group instead of a mercapto group alters its physical and chemical properties.

1-(3-Ethyl-4-aminophenyl)propan-1-one: The amino group imparts different biological activity and potential therapeutic uses.

Biological Activity

1-(3-Ethyl-4-mercaptophenyl)propan-1-one, also known as a β-aryl-β-mercapto ketone, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

The compound's structure is characterized by the presence of a mercapto group and an ethyl substituent on the phenyl ring. Its molecular formula is C11H14OS, and it has a molecular weight of approximately 210.29 g/mol. The compound's unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14OS |

| Molecular Weight | 210.29 g/mol |

| CAS Number | Not specified |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic processes.

- Cytotoxic Effects : In cancer research, this compound has shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Comparison with Antibiotics : In comparative studies, it has shown inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

In vitro studies have reported promising results regarding the anticancer properties of this compound:

- Cytotoxicity Testing : The compound exhibited significant cytotoxic effects on MCF-7 cells with IC50 values lower than 10 µM, outperforming traditional chemotherapeutics like Tamoxifen .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through oxidative stress induction and disruption of mitochondrial function leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiourea derivatives, including this compound. The findings indicated that the compound effectively inhibited growth in multiple bacterial strains with a notable MIC .

Study 2: Anticancer Potential

In a comparative analysis involving several β-aryl ketones, this compound was identified as one of the most potent compounds against MCF-7 cells, demonstrating higher efficacy than several derivatives tested .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | 40–50 µg/mL | <10 µM |

| Compound A (similar structure) | 60 µg/mL | >20 µM |

| Compound B (similar structure) | 30 µg/mL | <15 µM |

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(3-ethyl-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14OS/c1-3-8-7-9(10(12)4-2)5-6-11(8)13/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

FQDRMNAQFFWTEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)CC)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.